molecular formula C10H14N2O3 B1362118 2-(2-Methoxy-4-methylphenoxy)acetohydrazide CAS No. 420095-57-4

2-(2-Methoxy-4-methylphenoxy)acetohydrazide

Cat. No. B1362118
M. Wt: 210.23 g/mol
InChI Key: DCHYVFOYTKMQLB-UHFFFAOYSA-N
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Description

“2-(2-Methoxy-4-methylphenoxy)acetohydrazide” is a chemical compound with the CAS Number: 420095-57-4 . It has a molecular weight of 210.23 g/mol . The IUPAC name for this compound is 2-(2-methoxy-4-methylphenoxy)acetohydrazide .


Molecular Structure Analysis

The molecular formula of “2-(2-Methoxy-4-methylphenoxy)acetohydrazide” is C10H14N2O3 . The InChI code for this compound is 1S/C10H14N2O3/c1-7-3-4-8(9(5-7)14-2)15-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound “2-(2-Methoxy-4-methylphenoxy)acetohydrazide” has a molecular weight of 210.23 g/mol . It should be stored at a refrigerated temperature .

Scientific Research Applications

Nonlinear Optical Properties

Researchers synthesized hydrazones related to 2-(2-Methoxy-4-methylphenoxy)acetohydrazide and explored their nonlinear optical properties. They discovered that these compounds, including variants like compound-1 and compound-2, demonstrate two-photon absorption and are promising for optical device applications like optical limiters and switches (Naseema et al., 2010).

Analgesic and Anti-inflammatory Activities

Another study synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives for analgesic and anti-inflammatory activities. The derivatives showed potent effects, suggesting potential therapeutic applications (Dewangan et al., 2015).

Antimicrobial and Antifungal Evaluation

A 2009 study focused on synthesizing novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, evaluating their antibacterial and antifungal activities (Fuloria et al., 2009).

Antibacterial Activity of Oxadiazole Derivatives

Research in 2011 explored the antibacterial activity of various substituted oxadiazole derivatives synthesized from 2-(4-(3-substitutedbenzoyl)-2-methylphenoxy)acetohydrazides, revealing promising antibacterial potential (Kaur et al., 2011).

Antimicrobial and Anthelmintic Evaluations

A 2014 study synthesized a novel series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides, evaluating them for in vitro antibacterial and significant anthelmintic activities (Varshney et al., 2014).

Anticancer and Antimicrobial Agents

Another study designed and synthesized hydrazide and oxadiazole derivatives, evaluating their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines, identifying compounds with significant inhibitory activity (Kaya et al., 2017).

Lipase and α-Glucosidase Inhibition

A 2015 study synthesized novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, demonstrating potent anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-3-4-8(9(5-7)14-2)15-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHYVFOYTKMQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357826
Record name 2-(2-methoxy-4-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-4-methylphenoxy)acetohydrazide

CAS RN

420095-57-4
Record name 2-(2-methoxy-4-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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